Adenylyl-(3'-5')-adenosine 3'-monophosphate

CAS No.: 3536-89-8

Cat. No.: VC18399790

Molecular Formula: C20H26N10O13P2

Molecular Weight: 676.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3536-89-8 |

|---|---|

| Molecular Formula | C20H26N10O13P2 |

| Molecular Weight | 676.4 g/mol |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |

| Standard InChI | InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(32)13(7(1-31)40-19)43-45(37,38)39-2-8-14(42-44(34,35)36)12(33)20(41-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-33H,1-2H2,(H,37,38)(H2,21,23,25)(H2,22,24,26)(H2,34,35,36)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

| Standard InChI Key | ABDWNIRZBUVFHC-XPWFQUROSA-N |

| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)N |

Introduction

Chemical Structure and Conformational Dynamics

Molecular Architecture

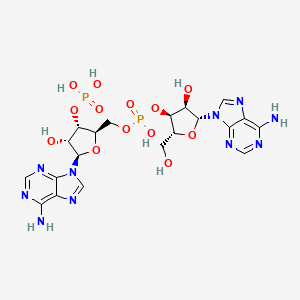

Adenylyl-(3'-5')-adenosine 3'-monophosphate features a dinucleotide backbone with two adenosine moieties connected via a 3'-5' phosphodiester linkage. The IUPAC name, [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate, reflects its stereochemical complexity. Key structural attributes include:

| Property | Description |

|---|---|

| Molecular Formula | C₂₀H₂₆N₁₀O₁₃P₂ |

| Molecular Weight | 676.4 g/mol |

| Phosphodiester Linkage | 3'-5' linkage between ribose units |

| Functional Groups | Two adenine bases, two phosphate groups, hydroxyl groups on ribose sugars |

Conformational Studies via NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (NMR) studies reveal that the dinucleotide adopts both stacked and unstacked conformations in solution, influenced by temperature and ionic strength . In the stacked state, the adenine bases align parallel to each other, stabilized by π-π interactions, while unstacking occurs under elevated temperatures or low-salt conditions. Key findings include:

-

Base-Stacking Interactions: Chemical shifts of base carbons differ significantly between stacked and unstacked states, with upfield shifts observed in stacked conformations due to ring current effects .

-

Backbone Flexibility: Rotations about the C(2')-O and C(5')-O bonds facilitate conformational transitions, whereas the C(3')-O bond remains rigid .

-

Salt-Induced Stabilization: High salt concentrations promote stacking by shielding repulsive negative charges on phosphate groups .

Biosynthesis and Enzymatic Interactions

Synthetic Pathways

The compound is synthesized enzymatically via ligase-mediated reactions that form phosphodiester bonds between adenosine monophosphate units. Key enzymatic strategies include:

-

RNA Ligases: Catalyze the linkage of 3'-phosphate groups to 5'-hydroxyl termini in the presence of Mg²⁺ cofactors.

-

Kinase Activity: Phosphorylates adenosine units to ensure proper phosphorylation states.

Role in cAMP Synthesis

Adenylyl-(3'-5')-adenosine 3'-monophosphate serves as a precursor in cAMP synthesis, a critical second messenger in eukaryotic signaling. Adenylyl cyclase catalyzes the conversion of ATP to cAMP, with this dinucleotide acting as an intermediate. The reaction proceeds as follows:

Biological Functions and Mechanisms

Signal Transduction

The dinucleotide modulates cAMP-dependent pathways, regulating:

-

Protein Kinase A (PKA) Activation: cAMP binds to regulatory subunits of PKA, releasing catalytic subunits that phosphorylate target proteins.

-

Gene Expression: Phosphorylated transcription factors, such as CREB (cAMP response element-binding protein), mediate the transcription of cAMP-responsive genes.

Interactions with Enzymes and Toxins

Structural analogs of this dinucleotide exhibit high-affinity binding to enzymes like 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), which hydrolyzes 2',3'-cyclic nucleotides to 2'-monophosphates . Additionally, studies on related dinucleotides (e.g., adenylyl-(3'-5')-uridine 3'-monophosphate) demonstrate interactions with diphtheria toxin, suggesting potential roles in toxin neutralization .

Analytical Techniques and Validation

Structural Validation

-

X-ray Crystallography: Resolves 3D conformations and identifies key hydrogen bonds between phosphate groups and enzyme active sites .

-

High-Performance Liquid Chromatography (HPLC): Validates purity using UV detection at 248 nm, with retention times compared to standards.

-

Mass Spectrometry: Confirms molecular weight (676.4 g/mol) and phosphorylation patterns via electrospray ionization (ESI).

Kinetic and Thermodynamic Assays

-

Spectrophotometric Kinetics: Tracks enzymatic conversion rates by monitoring absorbance changes at 248 nm.

-

Isothermal Titration Calorimetry (ITC): Quantifies binding affinities (Kₐ) and enthalpy changes (ΔH) during enzyme-substrate interactions.

Applications and Future Directions

Challenges in Research

-

Synthesis Complexity: Protecting groups are required to prevent undesired phosphorylation during chemical synthesis.

-

Solubility Limitations: Aggregation in aqueous buffers necessitates optimization of storage conditions (e.g., 50 mg/mL in Tris-HCl pH 7.3).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume